
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole, commonly known as 5F-PI, is a synthetic compound that belongs to the indole family. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are found in the central and peripheral nervous system, respectively. Due to its unique properties, 5F-PI has gained significant attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
5F-PI exerts its effects by binding to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes, including pain perception, inflammation, and immune response. Upon binding, 5F-PI activates these receptors, leading to the release of various neurotransmitters and signaling molecules, which ultimately results in its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5F-PI has potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5F-PI is its high potency and selectivity towards the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, due to its potent effects, caution must be exercised when handling and using 5F-PI in lab experiments.
Direcciones Futuras
There are several future directions for research on 5F-PI, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanisms of action at the molecular level. Additionally, further studies are needed to assess the safety and toxicity of 5F-PI, especially with regards to its potential for abuse and dependence. Overall, 5F-PI represents a promising candidate for further research and development in the fields of neuroscience, pharmacology, and medicinal chemistry.
Métodos De Síntesis
The synthesis of 5F-PI involves several steps, including the reaction of indole-3-acetaldehyde with 4-pyridylboronic acid, followed by the addition of 5-fluoropent-1-yne and a palladium catalyst. The resulting compound is then purified using column chromatography, yielding 5F-PI in high purity and yield.
Aplicaciones Científicas De Investigación
5F-PI has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
177181-26-9 |
|---|---|
Nombre del producto |
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole |
Fórmula molecular |
C15H11FN2 |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
5-fluoro-3-[(E)-2-pyridin-4-ylethenyl]-1H-indole |
InChI |
InChI=1S/C15H11FN2/c16-13-3-4-15-14(9-13)12(10-18-15)2-1-11-5-7-17-8-6-11/h1-10,18H/b2-1+ |
Clave InChI |
RXOULJUHAPQWKF-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC2=C(C=C1F)C(=CN2)/C=C/C3=CC=NC=C3 |
SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=CC3=CC=NC=C3 |
SMILES canónico |
C1=CC2=C(C=C1F)C(=CN2)C=CC3=CC=NC=C3 |
Sinónimos |
709W92 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



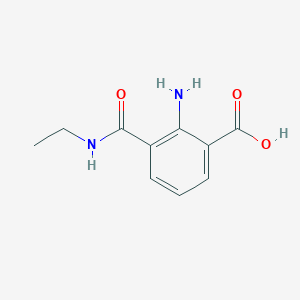
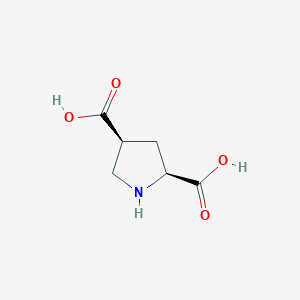
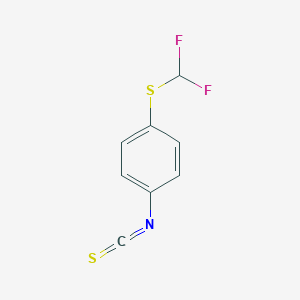
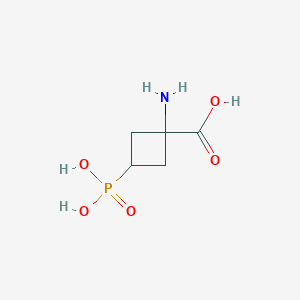
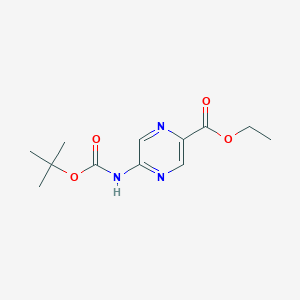
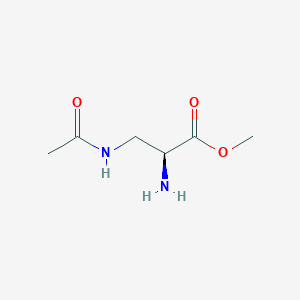
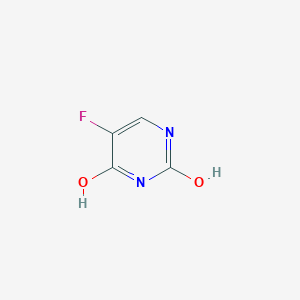
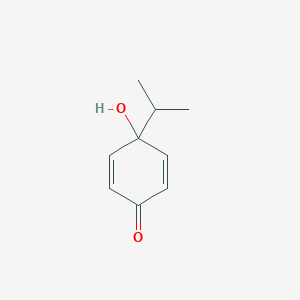
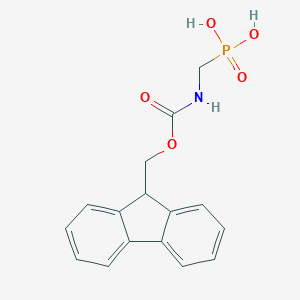
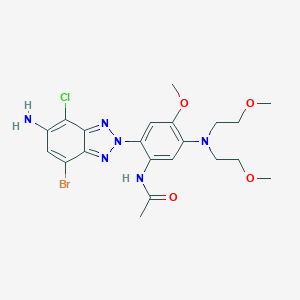

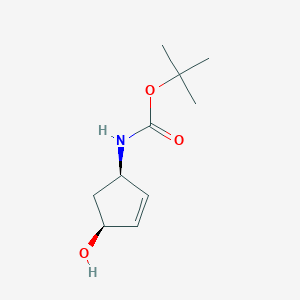
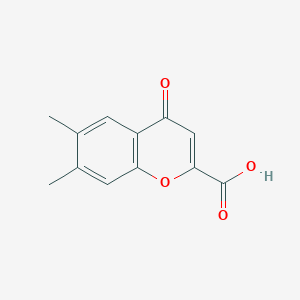
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)